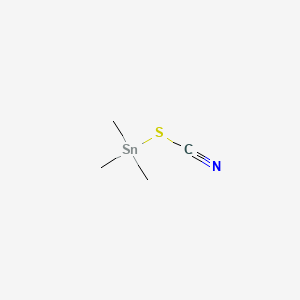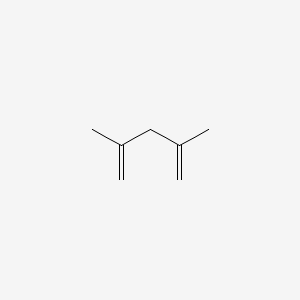
2,4-Dimethyl-1,4-pentadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethyl-1,4-pentadiene is an organic compound with the molecular formula C₇H₁₂. It is a type of diene, which means it contains two double bonds. This compound is known for its unique structure, where the double bonds are conjugated, meaning they are separated by a single bond. This conjugation imparts specific chemical properties to the compound, making it useful in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,4-Dimethyl-1,4-pentadiene can be synthesized through several methods. One common method involves the dehydrogenation of 2,4-dimethylpentane. This process typically requires high temperatures and the presence of a catalyst to facilitate the removal of hydrogen atoms, resulting in the formation of the diene structure .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the catalytic dehydrogenation of alkanes. This method is favored due to its efficiency and scalability. The reaction is carried out in large reactors where the alkane is exposed to a catalyst, such as platinum or palladium, at elevated temperatures. The resulting product is then purified through distillation to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dimethyl-1,4-pentadiene undergoes various chemical reactions, including:
Electrophilic Addition: This compound readily participates in electrophilic addition reactions due to the presence of conjugated double bonds.
Oxidation: The compound can be oxidized to form corresponding epoxides or diols, depending on the oxidizing agent used.
Cycloaddition: It can undergo Diels-Alder reactions with dienophiles to form cyclic compounds.
Common Reagents and Conditions
Halogenation: Reagents like bromine (Br₂) or chlorine (Cl₂) are used under mild conditions to add across the double bonds.
Cycloaddition: Diels-Alder reactions typically require a dienophile and can be carried out at room temperature or slightly elevated temperatures.
Major Products Formed
Dibromo Compounds: Formed through halogenation reactions.
Diols: Produced via oxidation reactions.
Cyclic Compounds: Resulting from Diels-Alder reactions.
Applications De Recherche Scientifique
2,4-Dimethyl-1,4-pentadiene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,4-Dimethyl-1,4-pentadiene in chemical reactions involves the interaction of its conjugated double bonds with various reagents. For example, in electrophilic addition reactions, the double bonds act as nucleophiles, attacking electrophilic species to form addition products . In Diels-Alder reactions, the conjugated system allows for the formation of cyclic adducts through a concerted mechanism .
Comparaison Avec Des Composés Similaires
2,4-Dimethyl-1,4-pentadiene can be compared with other similar compounds, such as:
1,3-Butadiene: Another conjugated diene, but with a simpler structure and different reactivity profile.
Isoprene: A naturally occurring diene with applications in the production of synthetic rubber.
2,4-Hexadiene: Similar in structure but with different substituents, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other dienes .
Propriétés
Numéro CAS |
4161-65-3 |
|---|---|
Formule moléculaire |
C7H12 |
Poids moléculaire |
96.17 g/mol |
Nom IUPAC |
2,4-dimethylpenta-1,4-diene |
InChI |
InChI=1S/C7H12/c1-6(2)5-7(3)4/h1,3,5H2,2,4H3 |
Clé InChI |
ANKJYUSZUBOYDV-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)CC(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


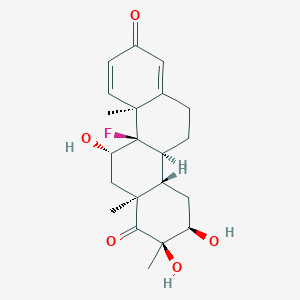
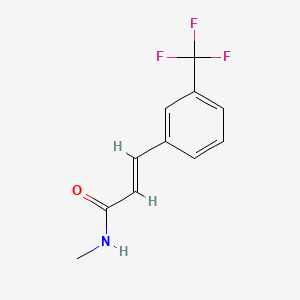
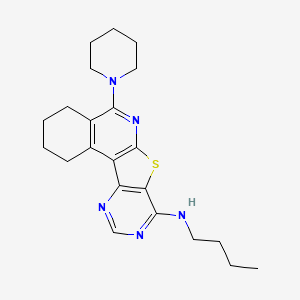
![3-fluoro-N-[3-({[(3-fluorophenyl)carbonyl]amino}methyl)-3,5,5-trimethylcyclohexyl]benzamide](/img/structure/B14169705.png)
![(2S)-4-methyl-2-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]pentanoic acid](/img/structure/B14169708.png)
![1-(2-carboxyphenyl)-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14169713.png)
![Imidazo[1,5-a]pyrazine-7(8H)-acetamide,8-[2-(3,4-dimethylphenyl)ethyl]-3-ethyl-5,6-dihydro-1-methoxy-N-methyl-a-phenyl-,(aR,8S)-](/img/structure/B14169720.png)
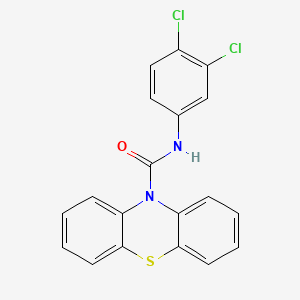
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-4-cyano-, 1,1-dimethylethyl ester](/img/structure/B14169733.png)

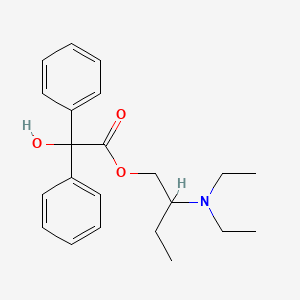
![4-chloro-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B14169745.png)
